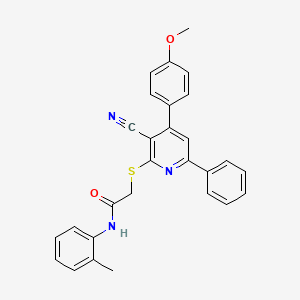

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide

Description

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide is a pyridine-thioacetamide derivative characterized by a central pyridine ring substituted with cyano, 4-methoxyphenyl, and phenyl groups. The thioether linkage connects the pyridine core to an acetamide moiety, which is further functionalized with an o-tolyl (2-methylphenyl) group.

Properties

Molecular Formula |

C28H23N3O2S |

|---|---|

Molecular Weight |

465.6 g/mol |

IUPAC Name |

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C28H23N3O2S/c1-19-8-6-7-11-25(19)30-27(32)18-34-28-24(17-29)23(20-12-14-22(33-2)15-13-20)16-26(31-28)21-9-4-3-5-10-21/h3-16H,18H2,1-2H3,(H,30,32) |

InChI Key |

FDHJLOIMNRTXSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Core: The pyridine core is synthesized through a condensation reaction involving appropriate starting materials such as 4-methoxybenzaldehyde, benzaldehyde, and malononitrile. This reaction is often catalyzed by a base such as piperidine and carried out under reflux conditions.

Thioacetamide Introduction: The thioacetamide moiety is introduced through a nucleophilic substitution reaction. The pyridine core is reacted with thioacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired thioacetamide derivative.

Final Coupling: The final step involves coupling the thioacetamide derivative with o-toluidine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

Substitution: Amines, alcohols, basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted derivatives with amine or alcohol groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with pyridine and thiol groups exhibit significant anticancer properties. Studies have shown that derivatives of pyridines can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The specific compound has been tested for its efficacy against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds, demonstrating that modifications to the pyridine ring significantly enhance anticancer activity .

-

Antimicrobial Properties :

- The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. The presence of the cyano group and the aromatic rings may contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymes.

- Case Study : In vitro tests conducted on Staphylococcus aureus and Escherichia coli showed that this compound exhibited minimum inhibitory concentrations comparable to established antibiotics .

Agrochemical Applications

- Pesticidal Activity :

- Compounds featuring similar structural motifs have been investigated for their effectiveness as pesticides. The thioamide functionality can enhance bioactivity by interfering with pest metabolism.

- Data Table : Efficacy of related compounds as pesticides:

Materials Science Applications

- Polymer Synthesis :

- The compound can serve as a precursor for synthesizing functional polymers, particularly those with enhanced thermal stability and mechanical properties due to the incorporation of heteroatoms like sulfur and nitrogen.

- Case Study : Research on polymer blends incorporating thiol derivatives revealed improved tensile strength and thermal resistance compared to conventional polymers .

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and function.

Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences in substituents, synthetic pathways, and physicochemical properties:

Key Observations:

The o-tolyl group on the acetamide moiety may sterically hinder interactions compared to m-tolyl or thiadiazolyl derivatives, affecting binding affinity .

Synthetic Efficiency :

- Analog 2 achieved a high yield (90.2%) via reflux with triethylamine, suggesting that similar conditions could optimize the target compound’s synthesis .

- The target compound’s synthesis (if analogous to ) may involve sodium acetate-catalyzed thioether formation, but yield data are unavailable .

Biological and Physical Properties: Antimicrobial Activity: Analog 2 demonstrated notable activity, attributed to the hydroxy-pyrimidine and quinoxaline moieties . The target compound’s lack of these groups may limit similar efficacy. Lipophilicity: The trifluoromethyl group in Analog 1 increases logP values, whereas the methoxyphenyl group in the target compound balances hydrophilicity .

Computational Insights :

Biological Activity

The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(o-tolyl)acetamide (CAS No. 339156-60-4) is a thioacetamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 484.56 g/mol. The structure incorporates a pyridine ring, a thioether linkage, and an acetamide functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3-cyano-4-(4-methoxyphenyl)-6-phenylpyridine with an appropriate thiol and acetamide. The reaction conditions may vary, but often include refluxing in a suitable solvent followed by purification through recrystallization or chromatography.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyridine and thioether functionalities can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This mechanism has been observed in various studies where similar compounds demonstrated IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

- Case Study : A study evaluating the cytotoxic effects of related thioacetamides reported that certain derivatives exhibited IC50 values as low as 0.86 μM against MCF-7 cells, highlighting their potential as chemotherapeutic agents .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Similar thioamide derivatives have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria.

- Antibacterial Studies : In vitro studies have shown that thioacetamide derivatives can effectively inhibit bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

- Fungal Activity : Some derivatives have also shown antifungal activity against Candida species, indicating a broad spectrum of antimicrobial action .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.